WAY-221060

Description

Properties

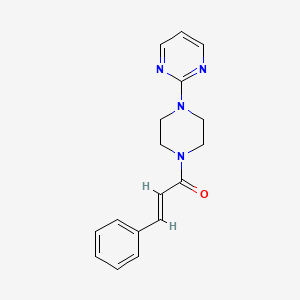

IUPAC Name |

(E)-3-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c22-16(8-7-15-5-2-1-3-6-15)20-11-13-21(14-12-20)17-18-9-4-10-19-17/h1-10H,11-14H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGMDDSRZZXNOE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Key DNA Damage Response Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects, signals, and repairs DNA lesions, thereby maintaining genomic integrity. The reliance of cancer cells on these pathways presents a therapeutic vulnerability. This guide provides an in-depth technical overview of the mechanism of action of three major classes of DDR inhibitors: PARP inhibitors, ATM inhibitors, and ATR inhibitors. Due to the likely typographical error in the query for "WAY-221060," this guide focuses on well-characterized inhibitors of these key DDR pathways.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can degenerate into more cytotoxic DNA double-strand breaks (DSBs) during replication.[2][3]

Mechanism of Action: Synthetic Lethality

The primary mechanism of action for PARP inhibitors is based on the concept of synthetic lethality. In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the DSBs generated by PARP inhibition cannot be efficiently repaired, leading to genomic instability and cell death.[3][4] Another key mechanism is "PARP trapping," where the inhibitor prevents PARP from dissociating from the DNA, creating a toxic protein-DNA complex that obstructs DNA replication.[5]

Quantitative Data: Clinically Approved PARP Inhibitors

| Inhibitor | FDA Approval(s) | Key Clinical Trial Data |

| Olaparib (Lynparza) | Ovarian, Breast, Pancreatic, and Prostate Cancer | Approved for advanced ovarian cancer with BRCA1/2 mutations in patients who have received at least 3 prior treatments.[4] Also approved for BRCA-mutated, HER2-negative metastatic breast cancer.[4] |

| Rucaparib (Rubraca) | Ovarian and Prostate Cancer | Approved for advanced ovarian cancer with BRCA1/2 mutations in patients who have received 2 or more prior treatments.[4] |

| Niraparib (Zejula) | Ovarian Cancer | Approved for the maintenance treatment of recurrent ovarian cancer regardless of BRCA mutation status, following response to chemotherapy.[4][5] |

| Talazoparib (Talzenna) | Breast Cancer | Approved for patients with germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[4] |

Experimental Protocols

Comet Assay to Detect DNA Damage:

-

Objective: To visualize and quantify DNA fragmentation as an indicator of DNA damage.

-

Methodology:

-

Cells are treated with the PARP inhibitor or vehicle control.

-

Cells are embedded in a low-melting-point agarose (B213101) on a microscope slide.

-

Cells are lysed to remove membranes and proteins, leaving behind the nucleoid.

-

Slides are subjected to electrophoresis. Damaged DNA with breaks migrates faster, forming a "comet tail."

-

DNA is stained with a fluorescent dye (e.g., DAPI) and visualized by fluorescence microscopy.

-

The length and intensity of the comet tail relative to the head are quantified to measure the extent of DNA damage.

-

Signaling Pathway Visualization

Caption: PARP inhibitor mechanism of action leading to synthetic lethality.

ATM Inhibitors

Ataxia-telangiectasia mutated (ATM) is a primary sensor and transducer of DNA double-strand breaks (DSBs).[6][7] Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[7]

Mechanism of Action

ATM inhibitors block the kinase activity of ATM, thereby preventing the downstream signaling cascade in response to DSBs.[8] This abrogation of the G1/S and G2/M checkpoints allows cells with damaged DNA to continue through the cell cycle, leading to mitotic catastrophe and cell death.[9] ATM inhibitors are often used to sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[8][10]

Quantitative Data: ATM Inhibitors in Clinical Development

| Inhibitor | Development Stage | Mechanism |

| AZD1390 | Phase I Clinical Trials | Potent, selective, and brain-penetrant ATM kinase inhibitor.[10] |

| WSD0628 | Clinical Investigation | Investigated in clinical studies for advanced solid tumors.[10] |

| SYH2051 | Clinical Investigation | Under investigation in clinical studies.[10] |

| ZN-B-2262 | Clinical Investigation | Under investigation in clinical studies for advanced solid tumors.[10] |

| M4076 | Phase I Clinical Trial (NCT04882917) | Orally administered, selective ATP-competitive ATM inhibitor.[7] |

Experimental Protocols

Western Blot for Phospho-Substrate Levels:

-

Objective: To measure the inhibition of ATM kinase activity by assessing the phosphorylation of its downstream targets.

-

Methodology:

-

Cells are treated with a DNA-damaging agent (e.g., ionizing radiation) in the presence or absence of an ATM inhibitor.

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ATM substrates (e.g., p-CHK2, p-p53) and total protein levels as a loading control.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

A decrease in the phosphorylated form of the substrate in the presence of the inhibitor indicates ATM inhibition.

-

Signaling Pathway Visualization

Caption: ATM signaling pathway and its inhibition.

ATR Inhibitors

Ataxia-telangiectasia and Rad3-related (ATR) is a kinase that is activated by single-stranded DNA (ssDNA), which often arises from replication stress.[11][12] ATR, along with its downstream effector CHK1, plays a critical role in the intra-S and G2/M checkpoints, stabilizing replication forks and promoting DNA repair.[9][13]

Mechanism of Action

ATR inhibitors block the kinase activity of ATR, preventing the phosphorylation of its substrates, most notably CHK1.[11][12] This leads to the abrogation of cell cycle checkpoints, increased replication stress, and the collapse of replication forks, ultimately resulting in cell death.[9] Cancer cells often exhibit high levels of replication stress, making them particularly dependent on the ATR pathway for survival and thus more sensitive to ATR inhibition.[12]

Quantitative Data: ATR Inhibitors in Clinical Development

| Inhibitor | Development Stage | Noted Effects |

| AZD6738 (Ceralasertib) | Early Phase Clinical Trials | Potent and selective ATR inhibitor.[13] |

| VX-970 (Berzosertib) | Early Phase Clinical Trials | Potent and selective ATR inhibitor.[13] |

| VE-821 | Preclinical | Potent and selective ATR inhibitor that enhances DNA damage mediated by cisplatin (B142131) or gemcitabine.[14] |

Experimental Protocols

Flow Cytometry for Cell Cycle Analysis:

-

Objective: To determine the effect of ATR inhibition on cell cycle progression.

-

Methodology:

-

Cells are treated with an ATR inhibitor, a DNA-damaging agent, or a combination.

-

Cells are harvested, fixed, and permeabilized.

-

DNA is stained with a fluorescent dye such as propidium (B1200493) iodide.

-

The DNA content of individual cells is measured by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed. Abrogation of a G2/M arrest induced by a DNA-damaging agent would indicate ATR inhibition.

-

Signaling Pathway Visualization

Caption: ATR signaling pathway in response to replication stress and its inhibition.

References

- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 2. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 4. onclive.com [onclive.com]

- 5. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Development of ATM Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATM Targeting [merckgrouponcology.com]

- 8. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 12. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 13. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: USP1 Inhibition

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target in oncology.[1][2] As a deubiquitinating enzyme (DUB), USP1 plays a critical role in cellular processes such as DNA repair, cell cycle regulation, and signal transduction by removing ubiquitin molecules from specific protein substrates.[1][3] In many cancer cells, DNA damage repair pathways are upregulated, enabling them to survive despite genomic instability. USP1 contributes to this by stabilizing key proteins involved in these repair mechanisms, making it an attractive therapeutic target.[1][4] Inhibition of USP1 can destabilize proteins essential for cancer cell survival and proliferation, leading to increased DNA damage and apoptosis.[1][5]

This technical guide provides a detailed overview of the core aspects of USP1 inhibition, including its mechanism of action, key signaling pathways, and a summary of well-characterized inhibitors.

Mechanism of Action of USP1 Inhibition

USP1 functions in a complex with USP1-associated factor 1 (UAF1), which significantly enhances its catalytic activity.[2][6] The primary mechanism of USP1 inhibitors involves the disruption of this enzymatic activity, leading to the accumulation of ubiquitinated target proteins, which are then often marked for proteasomal degradation.[1]

Key substrates of USP1 include:

-

FANCD2: A crucial component of the Fanconi Anemia (FA) pathway involved in DNA interstrand crosslink repair.[1][7] USP1 deubiquitinates monoubiquitinated FANCD2, and inhibition of USP1 leads to the accumulation of ubiquitinated FANCD2, impairing DNA repair and sensitizing cancer cells to DNA-damaging agents.[1][4]

-

PCNA: Proliferating Cell Nuclear Antigen is essential for DNA replication and repair.[1][3] USP1-mediated deubiquitination of PCNA is a key step in translesion synthesis (TLS).[3][7] Inhibition of USP1 results in the accumulation of ubiquitinated PCNA, disrupting DNA replication in rapidly dividing cancer cells.[1]

By preventing the deubiquitination of these and other substrates, USP1 inhibitors can induce synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.

Signaling Pathways and Experimental Workflows

The signaling pathway involving USP1 is central to the DNA Damage Response (DDR). Below is a diagram illustrating the core pathway and the points of intervention for USP1 inhibitors.

A typical experimental workflow for evaluating a novel USP1 inhibitor is depicted below.

Quantitative Data for Selected USP1 Inhibitors

While information on WAY-221060 as a USP1 inhibitor is not publicly available, data for other well-characterized inhibitors are presented below for comparative purposes.

| Inhibitor | IC50 (nM) | Ki (nM) | Cell-based Potency (nM) | Reference |

| ML323 | 76 | 68 | ~1000 | [6] |

| KSQ-4279 | <50 | N/A | <50 | [6] |

| SJB3-019A | N/A | N/A | 78.1 | MedChemExpress |

| Pimozide | Weak | N/A | >1000 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the study of USP1 inhibitors.

USP1/UAF1 Inhibition Assay (Ub-Rhodamine 110 Assay)

This assay quantitatively measures the enzymatic activity of the USP1/UAF1 complex.

-

Reagents and Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-Rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 1 µL of the diluted test compound to the appropriate wells.

-

Add 25 µL of a solution containing the USP1/UAF1 complex to each well.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of the Ubiquitin-Rhodamine 110 substrate.

-

Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over time.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the USP1 inhibitor on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

Test compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear or white-walled microplate

-

Spectrophotometer or luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add the reagent directly to the wells, incubate, and measure luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot for Ubiquitinated PCNA

This method is used to confirm the on-target activity of the USP1 inhibitor in cells.

-

Reagents and Materials:

-

Cancer cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-PCNA, anti-ubiquitin)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence substrate

-

-

Procedure:

-

Treat cells with the test compound for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against PCNA.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in the band corresponding to monoubiquitinated PCNA (ub-PCNA) indicates USP1 inhibition.

-

USP1 is a validated and promising target for cancer therapy, particularly for tumors with deficiencies in DNA repair pathways. The development of potent and selective USP1 inhibitors holds significant therapeutic potential. The experimental protocols and data presented in this guide provide a framework for the evaluation and characterization of novel USP1 inhibitors. Further research into the nuances of USP1 biology and the development of next-generation inhibitors will be crucial for translating the promise of USP1-targeted therapies into clinical success.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 活性分子 | MCE [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. USP1 inhibitors - Page 1 | BioWorld [bioworld.com]

- 7. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Molecule: Unraveling the Scant Details of WAY-221060

Despite its availability from commercial suppliers, the scientific origins and detailed chemical and pharmacological properties of the compound designated as WAY-221060 remain largely shrouded in mystery. A comprehensive review of publicly accessible scientific literature, patent databases, and chemical registries has yielded minimal information regarding its discovery, mechanism of action, and the experimental data that would typically accompany a research compound. This technical guide, therefore, serves to consolidate the sparse available information and highlight the significant knowledge gaps surrounding this molecule.

Chemical Identity and Properties

This compound is identified by the CAS Number 1351406-38-6. While detailed experimental data on its chemical properties are not available in published literature, basic information has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₄O | Commercial Suppliers |

| Molecular Weight | 294.35 g/mol | Commercial Suppliers |

| IUPAC Name | (E)-3-phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one | Inferred from Structure |

| Appearance | White to off-white solid | Commercial Suppliers |

The Discovery of this compound: An Uncharted Path

Efforts to uncover the discovery of this compound, including the research team, institution, and the scientific rationale leading to its synthesis, have been unsuccessful. The "WAY" designation suggests a possible origin within the research programs of Wyeth, a pharmaceutical company that is now part of Pfizer. However, no patents or publications from Wyeth or subsequent entities explicitly mention this compound. The lack of a primary scientific publication makes it impossible to detail the experimental protocols used for its synthesis and initial characterization.

Biological Activity and Mechanism of Action: A Black Box

The most significant gap in the available information for this compound is the absence of any data regarding its biological target, pharmacological effects, or mechanism of action. Commercial suppliers list it as an "active molecule," a descriptor that is too general to be of any scientific utility. Without access to the primary research, any discussion of its signaling pathways or experimental workflows would be purely speculative.

For a compound to be effectively utilized in research and drug development, a fundamental understanding of its biological activity is paramount. This typically includes:

-

Primary Target Identification: The specific protein, receptor, or enzyme that the compound interacts with.

-

In Vitro Potency and Efficacy: Data from biochemical and cell-based assays (e.g., IC₅₀, EC₅₀, Ki values).

-

Selectivity Profiling: Assessment of the compound's activity against a panel of related and unrelated targets.

-

In Vivo Pharmacology: Studies in animal models to determine its effects on physiological processes.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties.

-

Toxicology: Assessment of potential adverse effects.

None of this crucial information is available in the public domain for this compound.

The Path Forward: A Call for Transparency

The case of this compound underscores the challenges faced by researchers when foundational scientific data is not made publicly available. While the compound can be purchased, its utility is severely limited without the context of its discovery and biological characterization. Progress in the scientific community relies on the open exchange of information to validate findings, build upon previous work, and accelerate the development of new therapies. The researchers and organizations that were involved in the initial synthesis and investigation of this compound are encouraged to publish their findings to enable the broader scientific community to explore its potential.

Conclusion

In its current state, this compound stands as a molecule of unknown potential. While its chemical structure is defined, the absence of any published data on its discovery, biological activity, and experimental validation renders it an enigma. This guide serves not as a comprehensive overview, but as a statement on the current lack of accessible information and a call for the release of the scientific data necessary to unlock the story behind this compound. Until such information is made available, its place in the landscape of chemical biology and drug discovery remains undefined.

The Fanconi Anemia Pathway: A Comprehensive Technical Overview for Researchers

Absence of WAY-221060 in the Fanconi Anemia Pathway

Extensive searches of publicly available scientific literature and databases have yielded no direct or indirect evidence of a role for the compound this compound in the Fanconi Anemia (FA) pathway. As such, this technical guide will focus on a comprehensive overview of the FA pathway, a critical cellular mechanism for maintaining genomic integrity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this complex signaling network.

Introduction to the Fanconi Anemia Pathway

Fanconi Anemia is a rare genetic disorder characterized by bone marrow failure, congenital abnormalities, and a heightened predisposition to cancer.[1][2][3] At the molecular level, FA is caused by mutations in any of the genes encoding the FA proteins, which together form the FA pathway.[1][3] This pathway is a crucial component of the DNA damage response (DDR), primarily responsible for the repair of DNA interstrand crosslinks (ICLs), which are highly toxic lesions that block DNA replication and transcription.[2][3][4] The FA pathway coordinates a complex series of events involving DNA damage recognition, signal transduction, and the recruitment of DNA repair machinery.[2][5]

Core Components and Mechanism of the Fanconi Anemia Pathway

The FA pathway is comprised of a group of proteins that act in a coordinated manner. The central event in the activation of the FA pathway is the monoubiquitination of the FANCD2-FANCI heterodimer.[2][4] This process is orchestrated by the FA core complex, a multi-protein E3 ubiquitin ligase.[1][6]

The FA Core Complex: This complex is composed of at least eight core FA proteins: FANCA, FANCB, FANCC, FANCE, FANCF, FANCG, FANCL, and FANCM.[1][6] FANCL possesses the E3 ubiquitin ligase activity, while the other components are thought to be involved in substrate recognition, stabilization of the complex, and localization to the site of DNA damage.[2]

The ID Complex: The FANCD2 and FANCI proteins form a heterodimer known as the ID complex.[1] Upon DNA damage, the FA core complex monoubiquitinates both FANCD2 and FANCI, a critical step for their localization to chromatin and the subsequent recruitment of downstream DNA repair proteins.[2][4]

Downstream Effectors: Monoubiquitinated FANCD2-FANCI acts as a platform to recruit a host of other proteins involved in different DNA repair pathways, including nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS).[2] Key downstream players include BRCA1 (FANCS), BRCA2 (FANCD1), and RAD51C (FANCO).

Signaling Pathway Diagram

References

- 1. Fanconi Anemia: A Signal Transduction and DNA Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging functions of the Fanconi anemia pathway at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Fanconi Anemia Pathway [reactome.org]

The Effect of WAY-221060 on PCNA Ubiquitination: An In-depth Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of WAY-221060's Role in Proliferating Cell Nuclear Antigen (PCNA) Ubiquitination

Executive Summary

This technical guide addresses the inquiry into the effect of the chemical compound this compound on the ubiquitination of Proliferating Cell Nuclear Antigen (PCNA). Following a comprehensive search of publicly available scientific literature, chemical databases, and patent filings, we have concluded that there is currently no scientific information detailing the biological activity of this compound, including any potential effects on PCNA ubiquitination or related cellular pathways. While the compound is listed by chemical suppliers and is likely included in screening libraries for drug discovery, its mechanism of action, cellular targets, and overall biological impact have not been characterized in published research.

This document will first provide a detailed overview of the critical role of PCNA ubiquitination in DNA damage tolerance. Subsequently, it will outline the current understanding of the key enzymatic players and signaling pathways involved in this process. Finally, it will summarize the findings of the extensive search for information on this compound and the resulting knowledge gap concerning its biological function.

The Critical Role of PCNA Ubiquitination in Genome Maintenance

Proliferating Cell Nuclear Antigen (PCNA) is a key protein in DNA replication and repair. It forms a ring-shaped clamp that encircles DNA, acting as a scaffold for the recruitment of various proteins involved in these processes. The post-translational modification of PCNA by ubiquitin, a small regulatory protein, is a crucial signaling event that orchestrates the cellular response to DNA damage encountered during replication, a process known as DNA damage tolerance (DDT).

The ubiquitination of PCNA primarily occurs at the conserved lysine (B10760008) 164 (K164) residue. This modification can take the form of mono-ubiquitination or poly-ubiquitination, each leading to distinct downstream consequences for the cell.

-

Mono-ubiquitination: This process is catalyzed by the E2 ubiquitin-conjugating enzyme RAD6 and the E3 ubiquitin ligase RAD18. Mono-ubiquitinated PCNA facilitates the recruitment of specialized, low-fidelity translesion synthesis (TLS) DNA polymerases. These polymerases can replicate across damaged DNA templates, thereby preventing the stalling of replication forks, which could otherwise lead to more severe DNA lesions like double-strand breaks.

-

Poly-ubiquitination: Further ubiquitination of mono-ubiquitinated PCNA, forming a K63-linked poly-ubiquitin chain, is mediated by the UBE2N/UBE2V2 (Mms2-Ubc13) E2 complex and the HLTF and SHPRH E3 ligases. This modification promotes an error-free DDT pathway known as template switching, where the undamaged sister chromatid is used as a template to bypass the DNA lesion.

Given the central role of PCNA ubiquitination in maintaining genomic stability, the enzymes and regulatory proteins involved in this pathway are considered attractive targets for the development of therapeutic agents, particularly in the context of cancer.

Key Regulators and Signaling of the PCNA Ubiquitination Pathway

The precise regulation of PCNA ubiquitination is essential to ensure an appropriate response to DNA damage and to prevent the potentially mutagenic effects of TLS polymerases. The core machinery and its regulation are depicted in the signaling pathway diagram below.

Caption: PCNA Ubiquitination Signaling Pathway.

Search for this compound and its Biological Activity

An exhaustive search was conducted across multiple scientific databases, including PubMed, Google Scholar, and patent repositories, to identify any research pertaining to this compound. The search terms included "this compound," "this compound biological activity," "this compound mechanism of action," "this compound PCNA," and other related queries.

The results of this comprehensive search are summarized in the following table:

| Database/Resource Searched | Findings Related to this compound |

| PubMed / MEDLINE | No publications found. |

| Google Scholar | No research articles, reviews, or patents describing the biological activity were found. |

| Chemical Supplier Databases (e.g., MedChemExpress) | Listed as a commercially available chemical compound. No detailed biological data provided. |

| Patent Databases (e.g., Google Patents, USPTO) | No patents found describing the synthesis or use of this compound for a specific biological application. |

Experimental Protocols for Studying PCNA Ubiquitination

For researchers interested in investigating the potential effects of novel compounds like this compound on PCNA ubiquitination, a series of well-established experimental protocols can be employed. The general workflow for such an investigation is outlined below.

Caption: General Experimental Workflow for Assessing PCNA Ubiquitination.

In Vivo Ubiquitination Assay

This assay is designed to detect changes in the ubiquitination status of endogenous PCNA within cultured cells following treatment with a test compound and/or a DNA damaging agent.

Materials:

-

Cell line of interest (e.g., HEK293T, U2OS)

-

Test compound (e.g., this compound)

-

DNA damaging agent (e.g., Methyl methanesulfonate (B1217627) (MMS), UV irradiation)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)

-

Antibodies: anti-PCNA, anti-ubiquitin, and appropriate secondary antibodies

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with the test compound at various concentrations for a specified duration.

-

Induce DNA damage by treating with a DNA damaging agent (e.g., 0.02% MMS for 1 hour) or by UV irradiation.

-

Wash cells with PBS and lyse them in lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

For immunoprecipitation, incubate a portion of the lysate with an anti-PCNA antibody, followed by the addition of protein A/G agarose beads.

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins from both the whole-cell lysates and the immunoprecipitates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-PCNA antibody to detect total PCNA and its ubiquitinated forms (which will appear as higher molecular weight bands). Alternatively, probe the immunoprecipitated samples with an anti-ubiquitin antibody.

-

Quantify the band intensities to determine the relative levels of mono- and poly-ubiquitinated PCNA.

Conclusion and Future Directions

Navigating the Crossroads of DNA Repair: A Technical Guide to the Fanconi Anemia Pathway and FANCD2 Deubiquitination

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the Fanconi Anemia (FA) pathway, a critical cellular mechanism for the repair of DNA interstrand crosslinks (ICLs). A central event in this pathway is the monoubiquitination of the FANCD2 protein, a process tightly regulated by subsequent deubiquitination, primarily by Ubiquitin-Specific Protease 1 (USP1). This document details the molecular mechanics of FANCD2 ubiquitination and deubiquitination, presents relevant quantitative data, outlines key experimental protocols, and visualizes the associated signaling pathways.

It is important to clarify a potential point of confusion regarding the small molecule "WAY-221060." Our comprehensive search of scientific literature and chemical databases did not yield any evidence linking a compound with this identifier to the inhibition of FANCD2 deubiquitination or the broader Fanconi Anemia pathway. It is possible that this identifier is erroneous or refers to a compound not publicly disclosed in this context.

However, research into small molecule inhibitors of the FA pathway is an active area of investigation. Notably, inhibitors of USP1, the primary deubiquitinase for FANCD2, represent a promising therapeutic strategy. This guide will, therefore, focus on the established mechanisms of the FA pathway and the critical role of FANCD2 deubiquitination, providing a foundational understanding for researchers in this field.

The Fanconi Anemia Pathway: A Guardian of Genomic Stability

The Fanconi Anemia pathway is a complex signaling network essential for the repair of DNA interstrand crosslinks, which are highly toxic lesions that block DNA replication and transcription.[1][2] The pathway involves a cascade of proteins, and its proper functioning is critical for maintaining genomic integrity.[1] Defects in this pathway lead to the genetic disorder Fanconi Anemia, characterized by bone marrow failure, developmental abnormalities, and a high predisposition to cancer.[3][4]

The central event in the FA pathway is the monoubiquitination of the FANCD2-FANCI heterodimer.[5][6] This modification is catalyzed by the FA core complex, a multisubunit E3 ubiquitin ligase, and the E2 ubiquitin-conjugating enzyme UBE2T.[6] Monoubiquitinated FANCD2 is then targeted to sites of DNA damage, where it orchestrates the recruitment of downstream repair factors, including nucleases and proteins involved in homologous recombination.[5]

The Crucial Role of FANCD2 Deubiquitination by USP1

The FA pathway is a dynamic process, and the removal of ubiquitin from FANCD2 is as critical as its addition. Deubiquitination is required for the completion of DNA repair and the recycling of FANCD2.[][8] The primary enzyme responsible for the deubiquitination of FANCD2 is Ubiquitin-Specific Protease 1 (USP1), which forms a complex with its cofactor UAF1 (USP1-associated factor 1).[5][6]

The tight regulation of FANCD2 ubiquitination and deubiquitination ensures a timely and efficient DNA damage response. Dysregulation of this process, particularly the overexpression of USP1, has been implicated in chemoresistance in certain cancers.[9] Therefore, inhibiting USP1 activity presents a compelling therapeutic strategy to enhance the efficacy of DNA-damaging agents.

Signaling Pathway of FANCD2 Ubiquitination and Deubiquitination

Caption: FANCD2 ubiquitination and deubiquitination cycle.

Quantitative Data on USP1 Inhibition

While specific data for "this compound" is unavailable, the study of other USP1 inhibitors provides valuable quantitative insights into targeting this enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[10]

| Inhibitor | Target | IC50 (µM) | Assay Type |

| ML323 | USP1-UAF1 | 0.076 | Ub-Rho assay[9] |

| ML323 | USP1-UAF1 | 0.174 | di-Ub assay[9] |

| ML323 | USP7 | 44 | Not specified[9] |

| P005091 | USP7 | 4.2 | Not specified[11] |

| KSQ-4279 | USP1 | Not specified | Clinical Trial[6] |

This table summarizes IC50 values for known USP1 and related deubiquitinase inhibitors to provide context for drug development efforts in this area.

Experimental Protocols

In Vitro Deubiquitination Assay (Ubiquitin-Rhodamine)

This biochemical assay is a common high-throughput method to screen for inhibitors of deubiquitinating enzymes (DUBs) like USP1.[9]

Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine110 (Ub-Rho). When cleaved by a DUB, the rhodamine110 is released, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, and 1 mM DTT.[9]

-

Enzyme Solution: Prepare a stock solution of purified USP1-UAF1 complex in assay buffer.

-

Substrate Solution: Prepare a stock solution of Ubiquitin-Rhodamine110 in assay buffer.

-

Inhibitor Solution: Prepare serial dilutions of the test compound (e.g., in DMSO).

-

-

Assay Procedure:

-

Add the USP1-UAF1 enzyme solution to the wells of a 96-well or 384-well black plate.

-

Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the enzyme and inhibitor for 15-30 minutes at room temperature.[9]

-

Initiate the reaction by adding the Ub-Rho substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[9]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence curves.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: In vitro deubiquitination assay workflow.

Cellular FANCD2 Monoubiquitination Assay (Western Blot)

This assay assesses the ubiquitination status of FANCD2 within cells in response to DNA damage and treatment with a potential inhibitor.[12]

Principle: Monoubiquitination adds approximately 8 kDa to the molecular weight of FANCD2. This size shift can be detected by Western blotting, allowing for the quantification of the ubiquitinated versus non-ubiquitinated forms of the protein.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HSC536) to the desired confluency.

-

Treat cells with a DNA damaging agent (e.g., 100 ng/ml Mitomycin C for 16 hours) to induce FANCD2 monoubiquitination.[12]

-

Concurrently, treat a set of cells with the test inhibitor at various concentrations.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and deubiquitinase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A 6.5% gel is often used to resolve the two FANCD2 forms.[13]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for FANCD2.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities of the monoubiquitinated FANCD2 (approximately 162 kDa) and the non-ubiquitinated FANCD2 (approximately 155 kDa).[12]

-

Calculate the ratio of ubiquitinated to total FANCD2 to determine the effect of the inhibitor.

-

Caption: Cellular FANCD2 ubiquitination assay workflow.

Note on PF-07220060 (Atirmociclib)

Separate from the Fanconi Anemia pathway, the compound PF-07220060 (Atirmociclib) has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[13] Its mechanism of action involves inhibiting the CDK4/cyclin D complex, which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein. This leads to cell cycle arrest in the G1 phase.[13] PF-07220060 is currently under investigation in clinical trials for the treatment of advanced solid tumors.[14] There is no publicly available evidence to suggest that PF-07220060 directly targets the deubiquitination of FANCD2.

Conclusion

The Fanconi Anemia pathway and the dynamic regulation of FANCD2 monoubiquitination are central to the cellular response to DNA damage. Understanding these mechanisms at a technical level is paramount for the development of novel cancer therapeutics. While the specific molecule "this compound" does not appear to be relevant to this pathway based on current information, the targeting of USP1, the primary deubiquitinase of FANCD2, remains a highly promising avenue for drug discovery. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to advancing this critical area of cancer biology.

References

- 1. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Fanconi Anemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Therapy Detail [ckb.genomenon.com]

- 13. Atirmociclib (PF-07220060) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 14. Reactome | Fanconi Anemia Pathway [reactome.org]

WAY-221060: A Technical Guide to its Target Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-221060 is a synthetic compound that has garnered interest for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This document provides a comprehensive technical overview of the available data concerning its biological target and mechanism of action. While direct public-domain data on this compound is limited, this guide synthesizes information from related compounds and relevant biological pathways to present a coherent picture for target validation studies. The primary hypothesized target for this compound is the serotonin (B10506) 5-HT6 receptor, a member of the G-protein coupled receptor (GPCR) superfamily predominantly expressed in the central nervous system. Activation of this receptor is linked to the modulation of various signaling cascades that can influence neuronal function and myelination. This guide details the experimental protocols necessary to validate this target and characterize the compound's activity, and presents the relevant signaling pathways in a structured, visual format.

Hypothesized Biological Target: Serotonin 5-HT6 Receptor

Based on the nomenclature of related research compounds developed by Wyeth (e.g., WAY-181187 and WAY-208466, which are confirmed 5-HT6 receptor agonists), it is strongly hypothesized that this compound is also a selective 5-HT6 receptor agonist.[1] The 5-HT6 receptor is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is implicated in various cognitive processes and neuronal development.

Quantitative Data Summary

Due to the absence of publicly available, specific quantitative binding data for this compound, this section provides a template for how such data should be structured once obtained through the experimental protocols outlined below. For comparative purposes, data for known 5-HT6 receptor ligands are included.

Table 1: Radioligand Binding Affinity of Reference 5-HT6 Receptor Ligands

| Compound | Radioligand | Species | Ki (nM) | pKi | Reference |

| SB-271046 | [3H]-LSD | Human | 1.20 | 8.92 | [4] |

| SB-271046 | [125I]-SB-258585 | Human | 0.81 | 9.09 | [4] |

| Ro 04-6790 | Not Specified | Human | - | 7.35 | [4] |

| Methiothepin (B1206844) | Not Specified | Not Specified | - | 8.74 | [4] |

| Olanzapine | Not Specified | Not Specified | 5 | - | [4] |

| WAY-181187 | Not Specified | Human | 2.2 | - | [1] |

| WAY-208466 | Not Specified | Human | 4.8 | - | [1] |

Table 2: Functional Activity of Reference 5-HT6 Receptor Agonists

| Compound | Assay Type | Parameter | Value | Units | Reference |

| WAY-181187 | cAMP Formation | EC50 | 6.6 | nM | [1] |

| WAY-181187 | cAMP Formation | Emax | 93 | % | [1] |

| WAY-208466 | cAMP Formation | EC50 | 7.3 | nM | [1] |

| WAY-208466 | cAMP Formation | Emax | 100 | % | [1] |

Experimental Protocols

To validate the 5-HT6 receptor as the target of this compound and to characterize its functional activity, the following experimental protocols are recommended.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor through competition with a known radioligand.

Materials:

-

Membranes from cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (tritiated lysergic acid diethylamide).

-

Non-specific binding control: Methiothepin (5 µM).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

This compound stock solution and serial dilutions.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.3% PEI).

-

Cell harvester.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Assay Setup: In a 96-well plate, combine 100 µL of the membrane suspension (25 µg protein/well), 50 µL of [3H]-LSD (at a concentration near its Kd, e.g., 2.5-10.0 nM), and 50 µL of either buffer (for total binding), methiothepin (for non-specific binding), or this compound at various concentrations.[5]

-

Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation.[5]

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

In Vitro Myelination Assay

Given the reports of this compound promoting myelination, an in vitro assay using oligodendrocytes can be employed to validate this effect and explore the underlying mechanism.

Materials:

-

Primary oligodendrocyte precursor cells (OPCs) or an OPC cell line.

-

Neuron co-culture or engineered nanofibers as a substrate for myelination.[6]

-

Differentiation-inducing medium for oligodendrocytes.

-

This compound at various concentrations.

-

Antibodies for immunofluorescence staining: anti-Myelin Basic Protein (MBP) to visualize myelin sheaths, and anti-Olig2 to identify oligodendrocytes.

-

Fluorescence microscope.

Procedure:

-

Cell Culture: Culture OPCs on either a layer of neurons or on electrospun nanofibers that mimic axons.[6][7]

-

Differentiation and Treatment: Induce differentiation of OPCs into mature, myelinating oligodendrocytes. Treat the cultures with varying concentrations of this compound.

-

Incubation: Culture for a period sufficient for myelination to occur (e.g., 10-14 days).[8]

-

Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for MBP and Olig2.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the extent of myelination by measuring the area or length of MBP-positive segments.

Signaling Pathways and Visualizations

Activation of the 5-HT6 receptor by an agonist like this compound is expected to trigger specific downstream signaling cascades.

Canonical 5-HT6 Receptor Signaling Pathway

The primary signaling pathway for the 5-HT6 receptor involves the activation of adenylyl cyclase and the production of cAMP.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. bio-protocol.org [bio-protocol.org]

The Cellular Function of WAY-316606: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key antagonist of the canonical Wnt/β-catenin signaling pathway. By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, leading to the activation of Wnt signaling. This guide provides a comprehensive overview of the mechanism of action of WAY-316606, its quantitative effects on cellular processes, and detailed protocols for key experimental assays used to characterize its function.

Introduction: The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development, tissue homeostasis, and regeneration. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

Upon binding of a Wnt ligand to its receptor complex, consisting of a Frizzled (Fz) receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6), the destruction complex is recruited to the plasma membrane. This leads to the inhibition of β-catenin phosphorylation. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator by binding to the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, initiating the transcription of Wnt target genes.

Secreted Frizzled-Related Protein 1 (sFRP-1) is an endogenous antagonist of this pathway. It contains a cysteine-rich domain (CRD) homologous to the Wnt-binding domain of Fz receptors. sFRP-1 directly binds to Wnt ligands, preventing them from interacting with their receptors and thereby inhibiting Wnt/β-catenin signaling.

Mechanism of Action of WAY-316606

WAY-316606 functions as a competitive inhibitor of sFRP-1. By binding to sFRP-1, WAY-316606 prevents the interaction between sFRP-1 and Wnt ligands. This restores the ability of Wnt proteins to bind to the Fz/LRP5/6 receptor complex, leading to the activation of the canonical Wnt/β-catenin signaling pathway. The subsequent stabilization and nuclear accumulation of β-catenin result in the transcription of Wnt target genes, which are involved in various cellular processes, including proliferation, differentiation, and survival.

Signaling Pathway Diagram

Caption: Mechanism of WAY-316606 in Wnt/β-catenin signaling.

Data Presentation: Quantitative Effects of WAY-316606

The following tables summarize the quantitative data regarding the activity and effects of WAY-316606 from various in vitro and ex vivo studies.

Table 1: In Vitro Activity and Binding Affinity

| Parameter | Value | Assay System | Reference |

| IC₅₀ (sFRP-1 Inhibition) | 0.5 µM | Fluorescence Polarization Binding Assay | [1][2] |

| EC₅₀ (Wnt Signaling Activation) | 0.65 µM | Wnt-Luciferase Reporter Assay (U2-OS cells) | [1][3] |

| K_D (sFRP-1 Binding) | 0.08 µM | Not specified | [1][3] |

| K_D (sFRP-2 Binding) | 1 µM | Not specified | [1][3] |

Table 2: Effects on Bone Metabolism

| Parameter | Effect | Concentration/Dose | Model System | Reference |

| Bone Formation | Up to 60% increase in total bone area | EC₅₀ ≈ 1 nM | Neonatal murine calvarial assay | [1] |

| Osteoclastogenesis | Attenuated | Not specified | In vitro bone marrow-derived macrophages | [4][5] |

| Osteoclast-specific gene expression | Suppressed | Not specified | In vitro | [5] |

| OVX-induced osteoporosis | Improved | Not specified | Ovariectomized (OVX) mouse model | [4][5] |

Table 3: Effects on Hair Follicle Growth

| Parameter | Effect | Treatment | Model System | Reference |

| Hair Shaft Elongation | Significantly increased | 2 µM WAY-316606 for 6 days | Ex vivo human hair follicles | [6][7] |

| K85 (Hair Keratin) Expression | Increased | 2 µM WAY-316606 for 48 hours | Ex vivo human hair follicles | [6][7] |

| Spontaneous Catagen (Regression) | Inhibited | 2 µM WAY-316606 for 6 days | Ex vivo human hair follicles | [6][7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of WAY-316606 are provided below.

Fluorescence Polarization (FP) Binding Assay for sFRP-1 Inhibition

This assay is used to determine the ability of WAY-316606 to competitively inhibit the binding of a fluorescently labeled probe to purified sFRP-1 protein.

Materials:

-

Purified human sFRP-1 protein

-

Fluorescent probe compound that binds to sFRP-1

-

WAY-316606

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

384-well black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of WAY-316606 in the assay buffer.

-

In a 384-well plate, add the fluorescent probe and purified sFRP-1 protein to each well at a final concentration determined by prior optimization experiments.

-

Add the serially diluted WAY-316606 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percent inhibition of probe binding at each concentration of WAY-316606 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Wnt/β-catenin Luciferase Reporter Assay (TOP/FOPflash)

This cell-based assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which is a direct measure of canonical Wnt/β-catenin signaling.

Materials:

-

Human osteosarcoma (U2-OS) cells or other suitable cell line

-

TOPflash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and FOPflash (containing mutated TCF/LEF binding sites, as a negative control) plasmids

-

Transfection reagent

-

WAY-316606

-

Recombinant Wnt3a (as a positive control)

-

Recombinant sFRP-1

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect U2-OS cells with the TOPflash or FOPflash reporter plasmids and a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

After 24 hours, treat the transfected cells with a serial dilution of WAY-316606 in the presence of a constant concentration of recombinant sFRP-1. Include appropriate controls (vehicle, Wnt3a, sFRP-1 alone).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in luciferase activity relative to the vehicle control and determine the EC₅₀ value of WAY-316606 for Wnt signaling activation.

In Vivo Bone Formation Assay (Neonatal Murine Calvarial Assay)

This ex vivo organ culture model is used to assess the effect of WAY-316606 on bone formation.

Materials:

-

Neonatal mice (e.g., 3-5 days old)

-

Dissection tools

-

Culture medium (e.g., BGJb medium) with supplements

-

WAY-316606

-

Fixative (e.g., 70% ethanol)

-

Staining solution (e.g., Von Kossa stain for mineralized bone)

-

Microscope and image analysis software

Procedure:

-

Aseptically dissect the calvaria (frontal and parietal bones) from neonatal mice.

-

Place each calvaria in a well of a 24-well plate containing culture medium.

-

Treat the calvaria with a serial dilution of WAY-316606 or vehicle control.

-

Culture the calvaria for a specified period (e.g., 5-7 days), changing the medium and treatment every 2-3 days.

-

At the end of the culture period, fix the calvaria.

-

Stain the calvaria with Von Kossa stain to visualize mineralized bone.

-

Capture images of the stained calvaria using a microscope.

-

Quantify the total bone area using image analysis software and determine the dose-dependent effect of WAY-316606 on bone formation.

Experimental and Logical Workflows

The characterization of a small molecule inhibitor like WAY-316606 typically follows a logical progression from initial discovery to in vivo validation.

Experimental Workflow for Small Molecule Inhibitor Characterization

Caption: Typical workflow for characterizing a small molecule inhibitor.

Conclusion

WAY-316606 is a potent and specific inhibitor of sFRP-1 that effectively activates the canonical Wnt/β-catenin signaling pathway. Its ability to promote β-catenin-mediated transcription has been demonstrated through a variety of in vitro and ex vivo assays, leading to downstream effects such as increased bone formation and stimulation of hair growth. The experimental protocols and workflows described in this guide provide a framework for the continued investigation of WAY-316606 and other modulators of the Wnt signaling pathway. This molecule holds significant promise for the development of novel therapeutics for a range of conditions, including osteoporosis and hair loss disorders.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Frontiers | Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline [frontiersin.org]

- 3. apexbt.com [apexbt.com]

- 4. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling a Potential Nexus: A Technical Guide to the Indirect Interaction of WAY-221060 and UAF1 in the Context of Myelination and Cellular Stress Responses

For Immediate Release

[City, State] – [Date] – A comprehensive technical whitepaper released today elucidates a novel, indirect link between the pro-myelinating compound WAY-221060 and the critical deubiquitinase activator, UAF1. While direct molecular interaction has not been documented, this guide posits a functional relationship mediated through the intricate crosstalk between the Wnt/β-catenin signaling pathway, a key driver of myelination, and the DNA damage response (DDR) pathway, in which UAF1 is a central player. This document is intended for researchers, scientists, and drug development professionals exploring new therapeutic avenues for neurodegenerative diseases and cancer.

Executive Summary

This compound has been identified as a promoter of myelination, a process essential for proper neuronal function and implicated in various neurodegenerative disorders. Concurrently, USP1-associated factor 1 (UAF1) is a vital activator of deubiquitinating enzymes (DUBs), particularly USP1, which are integral to the DNA damage response. This whitepaper synthesizes existing literature to propose a compelling, albeit indirect, functional connection between this compound and UAF1. The core of this hypothesis lies in the established role of the Wnt/β-catenin signaling pathway as a crucial regulator of oligodendrocyte differentiation and myelination. It is proposed that this compound exerts its therapeutic effects by modulating this pathway. Furthermore, extensive evidence highlights a significant crosstalk between Wnt signaling and the DDR, creating a potential nexus where the influence of this compound on myelination could intersect with the functional domain of UAF1.

Introduction to Key Molecules

This compound: A small molecule known for its capacity to promote myelination, offering potential therapeutic value for demyelinating diseases such as multiple sclerosis and other neurodegenerative conditions. Its precise mechanism of action remains an active area of investigation.

UAF1 (USP1-associated factor 1): A WD40 repeat-containing protein that is an essential cofactor for the deubiquitinating enzymes USP1, USP12, and USP46. The USP1-UAF1 complex is a key regulator of the Fanconi anemia (FA) and translesion synthesis (TLS) pathways, both of which are critical components of the cellular DNA damage response.

The Hypothesized Interaction Pathway

The proposed indirect interaction between this compound and UAF1 is a multi-step process rooted in the intersection of distinct but interconnected signaling pathways.

Data Presentation: Quantitative Insights into Pathway Components

While direct quantitative data for the this compound-UAF1 interaction is unavailable, the following tables summarize key quantitative parameters for the individual components of the proposed pathway.

| Compound/Protein | Parameter | Value | Assay | Reference |

| ML323 (USP1-UAF1 Inhibitor) | IC50 | 76 nM | Ubiquitin-Rhodamine Assay | [1] |

| ML323 (USP1-UAF1 Inhibitor) | IC50 | 174 nM | K63-linked di-ubiquitin gel-based assay | [1] |

| ML323 (USP1-UAF1 Inhibitor) | IC50 | 820 nM | Monoubiquitinated PCNA gel-based assay | [1] |

| Pathway/Process | Key Regulator | Effect | Quantitative Measure | Reference |

| Myelination | Wnt1 | Increased myelin gene transcription | ~3-fold increase | [2] |

| USP1-UAF1 Activity | UAF1 | Stimulation of USP1 activity | 33-fold increase | [3] |

Experimental Protocols

To investigate the proposed indirect interaction, a multi-pronged experimental approach is necessary. The following are detailed methodologies for key experiments.

Assessing the Pro-myelinating Effects of this compound

Objective: To quantify the effect of this compound on oligodendrocyte differentiation and myelination in vitro.

Workflow:

Detailed Steps:

-

Cell Isolation and Culture: Isolate primary oligodendrocyte precursor cells (OPCs) and dorsal root ganglion (DRG) neurons from neonatal rodents.

-

Co-culture Establishment: Establish a co-culture system where DRG neurons extend axons, providing a substrate for myelination by OPCs.

-

Compound Treatment: Treat the co-cultures with a range of concentrations of this compound.

-

Immunofluorescence Staining: After a defined period, fix the cultures and perform immunofluorescence staining for Myelin Basic Protein (MBP) to visualize myelin sheaths and neurofilament to visualize axons.

-

Imaging and Quantification: Utilize high-content imaging systems to capture fluorescent images.[4] Quantify the number of myelinated axonal segments, the length of myelin sheaths, and the percentage of MBP-positive cells.[4]

Measuring Wnt/β-catenin Signaling Activity

Objective: To determine if this compound modulates the Wnt/β-catenin signaling pathway.

Workflow:

Detailed Steps:

-

Reporter Transfection: Transfect OPCs or a suitable oligodendrocyte cell line with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid expressing Renilla luciferase for normalization.[5]

-

Compound Treatment: Treat the transfected cells with this compound, a known Wnt agonist (e.g., Wnt3a) as a positive control, and a vehicle control.

-

Dual-Luciferase Assay: After incubation, lyse the cells and measure the activities of both firefly (TOP-Flash) and Renilla luciferases using a dual-luciferase reporter assay system.[6]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity upon treatment with this compound would indicate activation of the canonical Wnt pathway.[5]

Assessing USP1-UAF1 Deubiquitinase Activity

Objective: To determine if this compound or downstream effectors of Wnt signaling directly modulate the enzymatic activity of the USP1-UAF1 complex.

Workflow:

Detailed Steps:

-

Reagent Preparation: Obtain or purify recombinant human USP1-UAF1 complex and a fluorogenic ubiquitin substrate, such as ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

-

Enzymatic Reaction: In a microplate format, incubate the USP1-UAF1 enzyme with the Ub-AMC substrate in the presence of varying concentrations of this compound or a known USP1-UAF1 inhibitor (e.g., ML323) as a positive control.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the AMC group from ubiquitin by the active DUB.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.[1]

Discussion and Future Directions

The proposed model provides a framework for understanding the potential interplay between this compound and UAF1, linking the promotion of myelination to the cellular stress response network. While direct evidence of this interaction is currently lacking, the well-documented roles of the Wnt pathway in myelination and its crosstalk with the DNA damage response offer a compelling rationale for further investigation.

Future research should focus on:

-

Validating the effect of this compound on Wnt/β-catenin signaling in oligodendrocytes. This is a critical first step in substantiating the proposed mechanism.

-

Investigating the impact of Wnt pathway modulation on the DNA damage response in neuronal cells. This would help to elucidate the specific molecular players at the intersection of these two pathways.

-

Exploring the UAF1 interactome in oligodendrocytes and neurons. Proteomic approaches could reveal novel binding partners for UAF1 in the central nervous system and provide further clues to its role in neuronal health and disease.

-

Assessing the in vivo efficacy of this compound in animal models of demyelination and exploring its effects on both myelination and markers of DNA damage.

Conclusion

The technical guide presented here outlines a plausible, indirect mechanism linking the pro-myelinating compound this compound to the DNA damage response component UAF1, via the Wnt/β-catenin signaling pathway. By providing a clear hypothesis and detailed experimental protocols, this whitepaper aims to stimulate further research into this intriguing intersection of neuro-regenerative and cellular stress pathways, which may ultimately pave the way for novel therapeutic strategies for a range of debilitating diseases.

References

- 1. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Quantification of Myelin Changes in the Vertebrate Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UAF1 Is a Subunit of Multiple Deubiquitinating Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Pharmacological Models to Assess Demyelination and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Early Research on WAY-221060's Biological Activity: A Technical Overview

Despite a comprehensive search of scientific literature and patent databases, detailed early research on the biological activity of the specific compound WAY-221060 is not publicly available. While the compound is listed by some chemical suppliers, indicating its use in research, the primary scientific publications detailing its initial discovery, characterization, and specific biological data such as binding affinities, in vitro potency, and in vivo efficacy remain elusive.

This technical guide, therefore, provides a general framework based on the known pharmacology of somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists, the presumed target of this compound. The experimental protocols and data tables presented are representative of the types of studies typically conducted for a novel SSTR5 antagonist but are not specific to this compound.

Introduction to SSTR5 Antagonism

Somatostatin receptor subtype 5 (SSTR5) is a G protein-coupled receptor that plays a crucial role in regulating hormone secretion. In the pancreas, activation of SSTR5 by its endogenous ligand, somatostatin, inhibits the secretion of both insulin (B600854) from β-cells and glucagon-like peptide-1 (GLP-1) from L-cells. Consequently, antagonists of SSTR5 are being investigated as potential therapeutic agents for type 2 diabetes. By blocking the inhibitory effect of somatostatin, SSTR5 antagonists are expected to enhance glucose-stimulated insulin secretion and increase GLP-1 release, thereby improving glycemic control.

Hypothetical Biological Activity Data for an SSTR5 Antagonist

The following tables summarize the kind of quantitative data that would be generated in the early-stage evaluation of a novel SSTR5 antagonist. Note: The values presented are hypothetical and for illustrative purposes only, as specific data for this compound could not be located.

Table 1: In Vitro Receptor Binding Affinity (Ki) of a Hypothetical SSTR5 Antagonist

| Receptor Subtype | Ki (nM) |

| Human SSTR1 | >1000 |

| Human SSTR2 | >1000 |

| Human SSTR3 | >1000 |

| Human SSTR4 | >1000 |

| Human SSTR5 | 5.2 |

Table 2: In Vitro Functional Antagonist Potency (IC50) of a Hypothetical SSTR5 Antagonist

| Assay | Cell Line | IC50 (nM) |

| Somatostatin-inhibited cAMP accumulation | CHO-K1 cells expressing human SSTR5 | 12.8 |

| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 Mouse Insulinoma Cells | 25.4 |

| GLP-1 Secretion | NCI-H716 Human Intestinal Cells | 31.7 |

Table 3: In Vivo Efficacy in a Murine Model of a Hypothetical SSTR5 Antagonist

| Animal Model | Dose (mg/kg, p.o.) | Endpoint | Result |

| C57BL/6 Mice on High-Fat Diet | 30 | Oral Glucose Tolerance Test (OGTT) - AUC of Glucose | 45% reduction vs. vehicle |

| C57BL/6 Mice on High-Fat Diet | 30 | Plasma GLP-1 Levels (Active) | 2.5-fold increase vs. vehicle |

| C57BL/6 Mice on High-Fat Diet | 30 | Plasma Insulin Levels | 2.1-fold increase vs. vehicle |

Key Experimental Methodologies

Detailed protocols for the key experiments typically employed in the characterization of an SSTR5 antagonist are outlined below.

Radioligand Binding Assay for SSTR5

This experiment determines the binding affinity of a test compound for the SSTR5 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human SSTR5. Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The assay is typically performed in a 96-well plate format. A constant concentration of a radiolabeled SSTR5 ligand (e.g., [¹²⁵I]-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of a test compound to enhance GLP-1 secretion from enteroendocrine cells.

Protocol:

-

Cell Culture: Human NCI-H716 enteroendocrine cells are cultured to confluency in appropriate media.

-

Assay Procedure: Cells are washed and pre-incubated in a buffer. They are then incubated with various concentrations of the test compound in the presence of a stimulant (e.g., glucose).

-

Sample Collection: After the incubation period, the supernatant is collected.

-

GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit.

-

Data Analysis: The data is analyzed to determine the dose-dependent effect of the test compound on GLP-1 secretion.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of a test compound on glucose disposal in an animal model.

Protocol:

-